6-(Pyridin-2-yl)quinazolin-4-ol
Description
6-(Pyridin-2-yl)quinazolin-4-ol is a heterocyclic compound featuring a quinazoline core substituted with a pyridin-2-yl group at position 6 and a hydroxyl group at position 4. The pyridin-2-yl substituent introduces nitrogen-rich aromaticity, which may enhance hydrogen bonding and π-π stacking interactions with biological targets.
Properties
Molecular Formula |
C13H9N3O |
|---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
6-pyridin-2-yl-3H-quinazolin-4-one |
InChI |
InChI=1S/C13H9N3O/c17-13-10-7-9(11-3-1-2-6-14-11)4-5-12(10)15-8-16-13/h1-8H,(H,15,16,17) |
InChI Key |
XYQLPNJGBOFZBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC3=C(C=C2)N=CNC3=O |
Origin of Product |
United States |
Comparison with Similar Compounds
6-[(1H-Benzimidazol-2-ylsulfanyl)methyl]-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol
- Key Features :
- A pyrimidin-4-ol core linked to a 6-methoxy-4-methylquinazoline moiety and a benzimidazole-sulfanylmethyl group.
- Substituents : Methoxy (position 6 of quinazoline), methyl (position 4 of quinazoline), and benzimidazole-sulfanylmethyl (position 6 of pyrimidine).
- Molecular Formula : C₃₂H₂₈N₁₀O₃S (inferred from evidence) | Molecular Weight : 297.31 g/mol (exact value from ).
- Methoxy and methyl groups on the quinazoline may reduce steric hindrance compared to bulkier substituents.
2-(Pyridin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-ol
- Key Features: A partially saturated quinazoline ring (tetrahydro) with a pyridin-4-yl substituent. Substituents: Pyridin-4-yl (position 2), hydroxyl (position 4). Molecular Formula: C₁₃H₁₃N₃O | Molecular Weight: 227.26 g/mol (calculated).
- Comparison :
- The tetrahydro ring reduces aromaticity, likely diminishing π-π interactions critical for target binding.
- Pyridin-4-yl (vs. pyridin-2-yl in the target) alters hydrogen-bonding geometry due to nitrogen positioning.
2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4-ol
- Key Features :
- Ethoxy (position 6 of quinazoline) and p-tolylsulfanylmethyl (position 6 of pyrimidine) substituents.
- Substituents : Ethoxy (bulkier than methoxy), methyl (quinazoline), and aryl-sulfanyl group.
- Molecular Formula : C₂₄H₂₄N₆O₂S (inferred).
- Comparison :
- Ethoxy increases hydrophobicity and steric bulk compared to the target’s pyridinyl group, possibly affecting membrane permeability.
- The p-tolylsulfanyl group may enhance oxidative stability but reduce aqueous solubility.
2-[(7-Methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4-ol
- Key Features :
- Comparison :
- Position 7 methoxy on quinazoline may disrupt planar stacking interactions compared to position 6 substituents.
- Methyl on pyrimidine introduces steric effects absent in the target compound.
Comparative Data Table
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